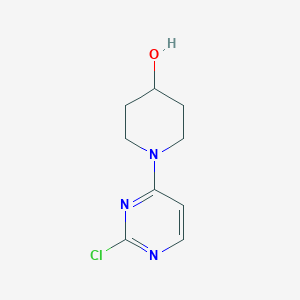

1-(2-Chloropyrimidin-4-yl)-4-piperidinol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chloropyrimidin-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(12-9)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJWKWOJWJVUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537430 | |

| Record name | 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94222-07-8 | |

| Record name | 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 1 2 Chloropyrimidin 4 Yl 4 Piperidinol

Direct Synthesis Approaches

Direct synthesis methods focus on coupling the two key heterocyclic fragments in a single, efficient step.

The most common and direct method for synthesizing 1-(2-Chloropyrimidin-4-yl)-4-piperidinol is the nucleophilic aromatic substitution (SNAr) reaction between 4-hydroxypiperidine (B117109) and a dihalopyrimidine, typically 2,4-dichloropyrimidine (B19661). In this reaction, the secondary amine of the piperidine (B6355638) ring acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine (B1678525) ring.

The regioselectivity of this reaction is a key consideration. The chlorine atom at the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This preferential reactivity allows for the selective formation of the desired 4-substituted isomer. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Table 1: Representative Conditions for SNAr Synthesis

| Reactants | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Hydroxypiperidine, 2,4-Dichloropyrimidine | Diisopropylethylamine (DIPEA) | Acetonitrile (B52724) | Reflux | High |

| 4-Hydroxypiperidine, 2,4-Dichloropyrimidine | Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | Room Temp | Good |

This table represents typical conditions and yields may vary based on specific procedural details.

Reductive amination offers an alternative pathway for constructing the piperidine-pyrimidine linkage. While less direct for this specific target molecule, the strategy is a cornerstone of amine synthesis. chim.it This approach could theoretically involve the reaction of 4-piperidone (B1582916) with a pyrimidine-containing amine, followed by reduction of the resulting enamine or imine intermediate.

A hypothetical reductive amination route could involve:

Condensation: Reaction of 4-piperidone with 4-amino-2-chloropyrimidine (B189420) to form an iminium ion intermediate.

Reduction: In-situ reduction of the intermediate using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), to yield the final product.

This metal-free approach is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.orgresearchgate.net The efficiency of such a route would depend on the stability and reactivity of the 4-amino-2-chloropyrimidine precursor.

Precursor Synthesis and Intermediate Chemistry

The accessibility and purity of the starting materials are critical for the successful synthesis of the target compound.

4-Hydroxypiperidine, also known as 4-piperidinol, is a key precursor. It is commonly prepared via the reduction of 4-piperidone or by deprotecting a nitrogen-protected version of 4-hydroxypiperidine.

One common laboratory-scale synthesis involves the deprotection of N-Boc-4-hydroxypiperidine. nbinno.com This is typically achieved by treating the Boc-protected piperidine with a strong acid, such as hydrochloric acid (HCl) in a solvent like 1,4-dioxane, to cleave the tert-butyloxycarbonyl (Boc) group. chemicalbook.com

Table 2: Synthesis of 4-Hydroxypiperidine Hydrochloride

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|

Alternatively, 4-hydroxypiperidine can be synthesized by the reduction of 4-piperidone using a reducing agent like sodium borohydride. google.com The synthesis often starts from 4-piperidone hydrochloride hydrate, which is first neutralized to obtain the free base before reduction. google.com

The 2,4-dichloropyrimidine scaffold is the electrophilic partner in the primary synthesis route. It is most frequently prepared by the chlorination of uracil (B121893) (pyrimidine-2,4(1H,3H)-dione). chemicalbook.com This transformation requires potent chlorinating agents to replace the hydroxyl groups of the tautomeric lactam form with chlorine atoms.

Common chlorinating agents include phosphorus oxychloride (POCl₃), often used in excess as both a reagent and a solvent. chemicalbook.com The reaction is typically heated to reflux to ensure complete conversion. chemicalbook.comgoogle.com Other reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can also be employed. chemicalbook.comgoogle.com The reaction mixture is carefully quenched, often by pouring it onto ice, to hydrolyze excess reagents and precipitate the product. chemicalbook.com

Table 3: Common Methods for 2,4-Dichloropyrimidine Synthesis

| Starting Material | Chlorinating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Uracil | POCl₃ | Reflux (110 °C) | High | chemicalbook.com |

| Uracil | POCl₃, PCl₅ | 50-60 °C | 91.7% | google.com |

Advanced Synthetic Modifications and Derivatization

This compound serves as a valuable intermediate for creating a library of more complex molecules, particularly for pharmaceutical research. The two primary sites for derivatization are the chlorine atom on the pyrimidine ring and the hydroxyl group on the piperidine ring.

The chlorine at the C2 position is susceptible to further nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. For instance, it can be displaced by amines, anilines, or other nucleophiles to generate novel kinase inhibitors or other biologically active compounds.

The hydroxyl group of the piperidinol moiety can be functionalized through various reactions:

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

Oxidation: Oxidation to the corresponding ketone, 1-(2-chloropyrimidin-4-yl)piperidin-4-one, which can then undergo further reactions like reductive amination.

These derivatization strategies highlight the compound's role as a versatile building block for exploring structure-activity relationships in drug discovery programs. nih.gov

Chemical Derivatization for Analytical Enhancement

The analytical characterization of this compound and its metabolites can be challenging, often requiring derivatization to improve detection sensitivity and chromatographic performance. Chemical derivatization can introduce moieties that enhance ultraviolet (UV) absorbance, fluorescence, or mass spectrometric ionization, thereby lowering the limits of detection and quantification.

A common strategy for enhancing the analytical detection of piperidine-containing compounds is through pre-column derivatization for high-performance liquid chromatography (HPLC). For instance, a method developed for the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol (B65202) and a structural analogue to the piperidinol portion of the title compound, utilizes 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a derivatizing agent. nih.gov This reaction, conducted in a borate (B1201080) buffer at pH 8.0, results in a highly fluorescent derivative that can be readily detected by HPLC with fluorescence detection. nih.gov This approach offers high sensitivity, making it suitable for the determination of low concentrations of the analyte in biological samples. nih.gov

Another approach to enhance detectability, particularly for mass spectrometry, involves tagging the analyte with a group that has a high proton affinity. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.net While applied to a different class of analytes, the principle of introducing a readily ionizable group is broadly applicable and could be adapted for this compound.

The following table summarizes potential derivatization strategies for the analytical enhancement of this compound based on methodologies applied to analogous structures.

| Derivatizing Agent | Rationale | Potential Detection Method | Reference |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Introduces a fluorescent tag. | HPLC with Fluorescence Detection | nih.gov |

| N-(4-aminophenyl)piperidine | Increases proton affinity for enhanced ionization. | SFC-MS, LC-MS | researchgate.net |

Modifications for Biological Activity Modulation

The chemical structure of this compound offers multiple points for modification to modulate its biological activity. Structure-activity relationship (SAR) studies on related 2,4-disubstituted pyrimidines and piperidinol analogues have provided insights into how different substituents can influence their therapeutic effects.

The 2-chloro substituent on the pyrimidine ring is a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. SAR studies on 2,4-disubstituted pyrimidines as cholinesterase inhibitors have shown that the nature of the substituent at the C-2 position significantly impacts biological activity. nih.gov For example, replacing the chlorine with various amines, such as piperazine (B1678402) derivatives, can lead to potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The hydroxyl group on the piperidine ring can also be modified to generate new analogues. For instance, the synthesis of piperidinol analogues with anti-tuberculosis activity involved the reaction of a piperidinol core with chiral epoxides to introduce a hydroxypropyl ether side chain. researchgate.net This modification was found to be crucial for their antimycobacterial activity. researchgate.net

The following table presents examples of modifications to related scaffolds and their impact on biological activity, suggesting potential avenues for the derivatization of this compound.

| Modification Site | Modification | Resulting Biological Activity | Reference |

| C-2 of Pyrimidine | Substitution with piperazine derivatives | Cholinesterase inhibition | nih.gov |

| 4-hydroxyl of Piperidine | Etherification with chiral epoxides | Anti-tuberculosis activity | researchgate.net |

Formation of Analogues and Prodrugs

The development of analogues and prodrugs of this compound is a key strategy to improve its pharmacokinetic and pharmacodynamic properties. Analogue synthesis aims to create new chemical entities with enhanced potency, selectivity, or altered metabolic profiles. Prodrugs, on the other hand, are inactive or less active precursors that are converted to the active drug in the body, often to overcome issues such as poor solubility or rapid metabolism. nih.gov

The synthesis of piperidinol analogues has been explored for various therapeutic targets. For example, a library of piperidinol analogues was generated through parallel synthesis to establish a structure-activity relationship for anti-tuberculosis activity. researchgate.netnih.gov This involved reacting a piperidinol core with a variety of substituted phenols and thiophenols via an epoxide intermediate. researchgate.net

Prodrug strategies can be particularly useful for compounds with low aqueous solubility. For pyrazolo[3,4-d]pyrimidines, a class of compounds structurally related to the pyrimidine moiety of the title compound, a prodrug approach was employed to improve their suboptimal pharmacokinetic properties. nih.gov This involved the introduction of a solubilizing group at a suitable position on the molecule. For this compound, the hydroxyl group of the piperidine ring or the nitrogen of the piperidine could be potential sites for the attachment of a promoiety to create a prodrug with enhanced solubility or permeability. nih.gov

Stereochemical Considerations in Synthesis

The presence of a stereocenter at the 4-position of the piperidine ring in many of its derivatives necessitates careful consideration of stereochemistry during synthesis. The biological activity of chiral molecules is often dependent on their stereoisomeric form, with one enantiomer or diastereomer exhibiting the desired therapeutic effect while the other may be less active or even contribute to side effects.

Enantioselective Synthesis of Piperidinol Analogues

The enantioselective synthesis of piperidinol analogues is crucial for obtaining stereochemically pure compounds. Various strategies have been developed for the asymmetric synthesis of chiral piperidines. One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For example, the enantioselective synthesis of 2-arylpiperidines has been achieved from chiral lactams derived from the cyclodehydration of achiral or racemic aryl-δ-oxoacids with (R)-phenylglycinol. nih.gov

Another strategy is the asymmetric reduction of a prochiral ketone. While not directly applied to this compound, the principles of asymmetric hydrogenation or transfer hydrogenation using chiral catalysts could be employed to synthesize enantiomerically enriched piperidinol derivatives. Furthermore, the synthesis of chiral piperidinol compounds has been accomplished by reacting optically active epoxide intermediates, such as (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin, with substituted phenols, followed by reaction with a piperidine derivative. researchgate.net

Diastereomeric Mixture Analysis

When synthesizing derivatives of this compound that introduce a second stereocenter, the formation of diastereomeric mixtures is possible. The separation and analysis of these diastereomers are essential to characterize the individual isomers and evaluate their biological activities.

The synthesis of all four diastereomers of the trisubstituted piperidine-alkaloid substructure of cyclopamine, starting from enantiopure citronellic acids, demonstrates that stereocontrolled synthesis and separation of complex piperidine derivatives are achievable. Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for the separation of enantiomers and diastereomers. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available cellulose-based chiral stationary phases.

The analysis of diastereomeric mixtures often relies on chromatographic techniques such as HPLC or gas chromatography (GC), as well as nuclear magnetic resonance (NMR) spectroscopy. The distinct physical and spectral properties of diastereomers allow for their separation and quantification. For instance, in the diastereoselective intramolecular asymmetric oxidopyrylium-olefin [5 + 2] cycloaddition, the diastereomeric ratio of the products was determined using 1H NMR analysis.

Iii. Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

¹H NMR Data Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(2-Chloropyrimidin-4-yl)-4-piperidinol, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and piperidine (B6355638) rings.

A hypothetical analysis would involve the identification of signals for the pyrimidine ring protons, which would typically appear in the aromatic region of the spectrum. The protons on the piperidine ring would exhibit more complex splitting patterns due to their conformational flexibility and coupling with adjacent protons. The proton of the hydroxyl group (-OH) might appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Interactive Data Table: Hypothetical ¹H NMR Data

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H | ~8.0 | d | ~6.0 |

| Pyrimidine-H | ~6.5 | d | ~6.0 |

| Piperidinol-CH(OH) | ~3.9 | m | - |

| Piperidine-CH₂ (axial, adjacent to N) | ~4.2 | m | - |

| Piperidine-CH₂ (equatorial, adjacent to N) | ~3.2 | m | - |

| Piperidine-CH₂ (axial, remote from N) | ~1.9 | m | - |

| Piperidine-CH₂ (equatorial, remote from N) | ~1.6 | m | - |

| Hydroxyl-OH | Variable | br s | - |

Note: This data is hypothetical and serves for illustrative purposes. Actual experimental values may vary.

¹³C NMR Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen atoms and the chlorine substituent. The carbon atoms of the piperidine ring would appear at a higher field. The carbon atom bearing the hydroxyl group would be identifiable by its characteristic chemical shift.

Interactive Data Table: Hypothetical ¹³C NMR Data

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Pyrimidine-C (C-Cl) | ~161 |

| Pyrimidine-C (C-N) | ~160 |

| Pyrimidine-CH | ~158 |

| Pyrimidine-CH | ~105 |

| Piperidinol-C(OH) | ~65 |

| Piperidine-C (adjacent to N) | ~45 |

| Piperidine-C (remote from N) | ~34 |

Note: This data is hypothetical and serves for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule would be expected to be detected as the protonated molecular ion [M+H]⁺. The calculated monoisotopic mass of C₉H₁₂ClN₃O is approximately 213.07 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak around m/z 214.07, corresponding to the [M+H]⁺ ion. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak at m/z 216.07 (for the ³⁷Cl isotope) with an intensity of about one-third of the [M+H]⁺ peak.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound, an HRMS measurement of the [M+H]⁺ ion would allow for the unambiguous confirmation of its molecular formula, C₉H₁₃ClN₃O⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the piperidine and pyrimidine rings would appear around 3000-2850 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the alcohol would appear in the 1260-1000 cm⁻¹ range, and the C-Cl stretching vibration would be expected in the 800-600 cm⁻¹ region.

Interactive Data Table: Hypothetical IR Absorption Bands

| Functional Group | Hypothetical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3400-3200 | Broad, Strong |

| C-H stretch (sp³) | 2950-2850 | Medium-Strong |

| C=N, C=C stretch | 1600-1450 | Medium |

| C-O stretch | 1100-1000 | Strong |

| C-Cl stretch | 800-600 | Medium-Strong |

Note: This data is hypothetical and serves for illustrative purposes. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and specific bond lengths and angles as determined by X-ray diffraction, is not publicly available at this time.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While crystallographic data for structurally related compounds or derivatives may exist, such information cannot be used to accurately describe the solid-state structure of this compound itself. The substitution pattern on both the pyrimidine and piperidine rings can significantly influence crystal packing and molecular conformation. Therefore, in the absence of direct experimental data for the title compound, a detailed analysis of its crystal structure cannot be provided.

Iv. Biological Activity and Pharmacological Research of 1 2 Chloropyrimidin 4 Yl 4 Piperidinol and Its Derivatives

Receptor Binding and Modulation Studies

Derivatives of 1-(2-Chloropyrimidin-4-yl)-4-piperidinol have been investigated for their ability to bind to and modulate the activity of several important receptor families, particularly G-protein coupled receptors.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a vital role in a multitude of physiological processes, making them prominent drug targets. nih.gov The this compound scaffold has been utilized in the design of modulators for several GPCRs. nih.gov These modulators can act as either agonists, which activate the receptor, or antagonists, which block the receptor's activity. nih.gov The specific effect depends on the structural modifications made to the parent compound and the target receptor's pharmacology. nih.gov Research has focused on specific GPCRs like the chemokine and orexin (B13118510) receptors, where derivatives have shown significant activity.

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a GPCR that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11. Unlike typical chemokine receptors, CXCR7 primarily signals through the β-arrestin pathway rather than G-protein pathways. CXCR7 is involved in various physiological and pathological processes, including cell survival, adhesion, and migration. It often forms heterodimers with another receptor, CXCR4, modulating its signaling.

Derivatives containing the piperidinol scaffold have been explored as modulators of the CXCR7-SDF-1/ITAC axis. Modulation of CXCR7 can impact cellular responses to its ligands, influencing processes such as tumor growth and inflammation. The development of small-molecule modulators for CXCR7 is an active area of research, as these compounds could have therapeutic applications in cancer and inflammatory diseases where the CXCR7/CXCR4 axis is dysregulated.

The orexin system, which includes two GPCRs, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a central regulator of wakefulness, arousal, and appetite. Antagonism of these receptors is a validated strategy for the treatment of insomnia. The substituted piperidine (B6355638) scaffold, a key component of this compound, is a foundational structure for a significant class of orexin receptor antagonists.

Medicinal chemistry efforts have led to the development of potent dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, as well as selective OX2R antagonists. Structure-activity relationship (SAR) studies on piperidine-based compounds have demonstrated that modifications at various positions on the piperidine ring can significantly alter potency and selectivity for the orexin receptors. For example, substitutions at the 3-position of the piperidine ring have been shown to enhance selectivity for OX1R over OX2R, while other substitutions can yield potent dual antagonists with little to no selectivity.

| Compound Modification | Target Receptor(s) | Observed Activity |

|---|---|---|

| Substitutions at Piperidine 3-Position | OX1R, OX2R | Can enhance selectivity for OX1R. |

| 2-Biphenyl Aryl Amide at N-1 Position | OX1R, OX2R | Potent dual antagonism. |

| Phenyl-Substituted Thiazole at N-1 Position | OX1R, OX2R | Potent dual antagonism. |

| Morphing of Indazole to 4-Phenylpyrazole | OX2R | Resulted in a very potent OX2R antagonist. |

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. The piperidine ring is a well-established pharmacophore found in many ligands that target nAChRs. Research has focused on designing and synthesizing novel piperidine derivatives as antagonists for specific nAChR subtypes, such as the α7 nAChR, which is implicated in neuroinflammation and certain types of cancer.

Studies have utilized the acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, to screen for and design new nAChR ligands. In one such effort, a piperidine derivative was identified as an initial hit and subsequently optimized to create a high-affinity ligand. Other research has developed 1-methylpiperidinium iodide derivatives that act as potent antagonists of α7 nAChRs, interacting with the agonist binding site. While the piperidine core is a known scaffold for nAChR activity, specific research directly linking the this compound framework to nAChR modulation was not identified in the reviewed sources.

Enzyme Inhibition and Activation

The metabolic fate and potential for drug-drug interactions of this compound derivatives are determined by their interactions with metabolic enzymes, most notably the Cytochrome P450 system.

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of pharmaceuticals. Compounds containing a piperidine or piperazine (B1678402) ring are frequently metabolized by CYP enzymes, particularly CYP3A4 and CYP2D6. The primary metabolic pathway for many piperidine-containing drugs is N-dealkylation, catalyzed by these enzymes.

In Vitro Biological Assays

A range of in vitro studies have been conducted to determine the biological activity of this class of compounds at a cellular and molecular level.

Cell-Based Assays for Target Engagement

To date, specific studies employing cell-based target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET on this compound itself have not been reported in publicly available scientific literature. However, these techniques are crucial in modern drug discovery for confirming that a potential drug molecule interacts with its intended target within a cellular environment.

CETSA, for instance, operates on the principle that a protein's thermal stability increases upon ligand binding. This change in stability can be detected by heating cells treated with a compound and measuring the amount of soluble protein remaining at different temperatures. NanoBRET (Bioluminescence Resonance Energy Transfer) is another powerful technique used to measure protein-protein or compound-protein interactions in living cells. It relies on energy transfer between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor. The application of such assays would be a critical next step in elucidating the precise molecular targets of this compound and its derivatives.

Antifungal Activity Screening

While direct antifungal screening data for this compound is not available, research into structurally related pyrimidine (B1678525) and piperidine derivatives has shown promising antifungal activities against various pathogenic fungi. For example, certain pyrimidine derivatives have demonstrated potent activity against phytopathogenic fungi. nih.govmdpi.comfrontiersin.orgresearchgate.net Similarly, derivatives of 4-aminopiperidine (B84694) have been identified as novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com

A study on 2,5-dichloro-3-acetylthienyl chalcones, which were used to synthesize novel pyrimidine derivatives, showed good antifungal activity against Aspergillus niger and Candida tropicalis. researchgate.net Another study highlighted that some chloropyrimidine derivatives were particularly effective against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov These findings suggest that the 2-chloropyrimidine (B141910) moiety present in this compound could contribute to potential antifungal properties.

Below is a table summarizing the antifungal activity of some pyrimidine derivatives against various fungal species.

| Compound Class | Fungal Species | Activity Metric (e.g., MIC, Inhibition Rate) |

|---|---|---|

| Pyrimidine Derivatives from 2,5-dichloro-3-acetylthienyl chalcones | Aspergillus niger, Candida tropicalis | MIC = 32-125 µg/mL |

| Pyrimidine derivative with 4"-pyridinyl moiety | Aspergillus niger, Candida tropicalis | MIC = 8.00 µg/mL |

| Chloropyrimidine derivatives (3j-n, 7a,b) | Aspergillus fumigatus, Trichophyton mentagrophytes | Potent activity reported |

| Pyrimidine derivative 5o | Phomopsis sp. | EC50 = 10.5 µg/mL |

Anti-tuberculosis Activity

Derivatives of piperidinol have been a significant focus of anti-tuberculosis research. Direct screening of compound libraries has identified piperidinol-containing molecules as having promising activity against Mycobacterium tuberculosis. nih.gov One particular study identified a piperidinol hit with a Minimum Inhibitory Concentration (MIC) of 1.5 µg/mL. nih.gov This led to the synthesis and evaluation of a series of analogs to establish a structure-activity relationship.

The research highlighted that piperidinols with a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position of the piperidine ring demonstrated good anti-tuberculosis activity. nih.gov Further modifications led to the identification of compounds with even greater potency. Specifically, piperidinol derivatives have been shown to be inhibitors of arylamine N-acetyltransferase (NAT), an enzyme essential for the survival of mycobacteria within macrophages. nih.govmdpi.com

The following table presents the in vitro anti-tuberculosis activity of a selection of piperidinol analogs. nih.gov

| Compound | Description | MIC (µg/mL) | Therapeutic Index |

|---|---|---|---|

| Hit Compound 1 | Initial piperidinol hit | 1.5 | - |

| 4b | (R)-3-(4-chlorophenoxy)-2-hydroxypropyl derivative | 1.4 | 13.3 |

| 4m | (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl derivative | 1.7 | >10 |

Pyroptosis and IL-1β Release Inhibition

Recent research has implicated pyrimidine derivatives as inhibitors of the NLRP3 inflammasome, a key protein complex involved in the inflammatory process of pyroptosis and the subsequent release of interleukin-1β (IL-1β). mdpi.comresearchgate.netnih.gov The NLRP3 inflammasome, upon activation, triggers the activation of caspase-1, which then cleaves pro-IL-1β into its active, pro-inflammatory form. mdpi.com

While no studies have directly investigated this compound for this activity, related pyrimidine-containing compounds have shown potent inhibition of IL-1β release in cellular assays. For instance, certain pyrimidine-containing urea (B33335) ester prodrugs have been reported to inhibit IL-1β production in peripheral blood mononuclear cells (PBMCs) with IC50 values in the nanomolar range. mdpi.com This suggests that the pyrimidine scaffold could be a valuable starting point for developing inhibitors of NLRP3-mediated inflammation.

The table below shows the inhibitory activity of some pyrimidine derivatives on IL-1β release. mdpi.com

| Compound Class | Assay System | IC50 for IL-1β Inhibition (nM) |

|---|---|---|

| 2-[(phenylcarbamoyl)amino]acetate with 2-pyrimidine group | PBMC cells | 36 |

| 2-[(phenylcarbamoyl)amino]acetate with 2-pyrazine group | PBMC cells | 30 |

In Vivo Pharmacological Evaluation

The translation of in vitro activity to in vivo efficacy is a critical step in the pharmacological assessment of any new chemical entity.

Rodent Models of Disease

Following promising in vitro anti-tuberculosis activity, selected piperidinol derivatives were advanced to in vivo testing in mouse models of tuberculosis. nih.gov Despite having good in vitro potency and acceptable therapeutic indices, these compounds exhibited significant side effects. nih.gov For instance, compound 4b, one of the most active analogs, caused severe adverse effects resulting in death at higher doses in mice, which precluded its further development. nih.gov This was attributed to the secondary pharmacology associated with the 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol core. nih.gov

In the context of inflammation, various pyrimidine derivatives have been evaluated in rodent models for their anti-inflammatory properties. Studies have utilized models such as carrageenan-induced paw edema in rats to demonstrate the in vivo efficacy of these compounds. nih.gov While specific in vivo data for this compound is not available, the broader class of pyrimidine derivatives has shown potential in mitigating inflammation in animal models. nih.govresearchgate.netscilit.com

Impact on Specific Physiological Pathways

Research into compounds structurally related to this compound, particularly other pyrimidine and piperidinol derivatives, has revealed significant interactions with key physiological pathways involved in inflammation. A notable area of investigation has been the cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) pathways, which are critical mediators of the inflammatory response.

Derivatives of pyrimidine have been identified as potential anti-inflammatory agents through their ability to inhibit these pathways. For instance, certain morpholinopyrimidine derivatives have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. This effect is achieved by reducing the expression of iNOS and COX-2 at both the mRNA and protein levels. The inhibition of these inflammatory mediators suggests that such compounds could play a role in mitigating inflammation-related disorders.

Similarly, other heterocyclic compounds incorporating structures analogous to piperidinol have demonstrated anti-inflammatory properties by targeting COX enzymes. Studies on various synthetic derivatives have highlighted their potential to selectively inhibit COX-2, an enzyme isoform that is upregulated during inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

The table below summarizes the findings on the impact of related pyrimidine and piperidinol derivatives on these inflammatory pathways.

| Compound Class | Physiological Pathway | Key Findings |

| Morpholinopyrimidine Derivatives | iNOS and COX-2 | Demonstrated reduction in NO production in LPS-stimulated macrophages. mdpi.com |

| Decreased expression of iNOS and COX-2 mRNA and protein. mdpi.com | ||

| Fused Heterocyclic Pyrimidine Derivatives | COX-2 | Exhibited selective inhibition of the COX-2 enzyme. |

| Pyrrolo[3,4-d]pyridazinone Derivatives | COX-1 and COX-2 | Showed inhibitory activity against both COX-1 and COX-2 isoenzymes. nih.gov |

It is important to note that these findings are for structurally related compounds and direct studies on this compound are not available.

Working Memory Activity in Animal Models

While no specific studies on the working memory activity of this compound or its direct derivatives were identified, research on other piperidine and pyridine-containing compounds has shown promising results in animal models of cognitive impairment. These studies often utilize models where cognitive deficits are induced by agents like scopolamine, a muscarinic antagonist known to impair memory.

For example, novel N-benzyl pyridine-2-one derivatives have been shown to ameliorate scopolamine-induced cognitive deficits in mice. nih.gov The mechanism of action in these studies was linked to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is crucial for learning and memory processes. nih.gov Furthermore, these derivatives also demonstrated neuroprotective effects by reducing oxidative and nitrosative stress in the brain. nih.gov

In another line of research, 4-aminopiperidine derivatives have been identified as potent cognition-enhancing drugs. In the mouse passive avoidance test, a model for learning and memory, these compounds showed significant activity. This suggests that the piperidine scaffold can be a key component in the design of new nootropic agents aimed at treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.

The table below presents a summary of the research findings on the cognitive effects of related piperidine and pyridine (B92270) derivatives in animal models.

| Compound Class | Animal Model | Key Findings |

| N-Benzyl Pyridine-2-one Derivatives | Scopolamine-induced cognitive deficit in mice | Ameliorated memory deficits. nih.gov |

| Inhibited acetylcholinesterase (AChE) activity. nih.gov | ||

| Reduced oxidative and nitrosative stress. nih.gov | ||

| 4-Aminopiperidine Derivatives | Mouse passive avoidance test | Demonstrated high cognition-enhancing activity. |

| Proposed as a lead for developing treatments for cognitive deficits in neurodegenerative diseases. |

These findings underscore the potential for molecules containing piperidine and related heterocyclic structures to positively impact cognitive function. However, it must be emphasized that this research was not conducted on this compound, and its effects on working memory remain to be investigated.

V. Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Chloropyrimidin-4-yl)-4-piperidinol, docking studies can elucidate its potential binding modes within the active site of a target protein. For instance, derivatives of pyrimidine (B1678525) and piperidine (B6355638) have been explored as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov

A hypothetical docking study of this compound into a kinase active site, such as EGFR, would likely show the pyrimidine ring engaging in hydrogen bonding interactions with the hinge region of the protein. The 2-chloro substituent on the pyrimidine ring could form halogen bonds or occupy a hydrophobic pocket. The piperidinol moiety offers opportunities for further interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the piperidine ring itself can form van der Waals interactions with hydrophobic residues in the active site.

Table 1: Potential Ligand-Protein Interactions of this compound

| Moiety of Compound | Potential Interacting Residues (Example: Kinase Hinge) | Type of Interaction |

| Pyrimidine Ring | Alanine, Leucine, Valine | Hydrogen Bonding, Hydrophobic Interactions |

| 2-Chloro Group | Phenylalanine, Leucine | Halogen Bonding, Hydrophobic Interactions |

| Piperidinol Ring | Isoleucine, Valine | Van der Waals Interactions |

| Hydroxyl Group | Aspartate, Glutamate, Serine | Hydrogen Bonding |

These predicted interactions provide a rational basis for the compound's potential biological activity and can guide the design of more potent analogs. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis investigates the relationship between the chemical structure of a molecule and its biological activity. For this compound, SAR studies on related pyrimidine and piperidine derivatives can offer valuable insights.

The 2,4-disubstituted pyrimidine core is a common scaffold in medicinal chemistry. nih.gov The nature of the substituent at the 2-position of the pyrimidine ring significantly influences activity. The chloro group in this compound is a versatile handle for chemical modification, allowing for the introduction of various functionalities to probe for improved activity. For example, replacing the chloro group with different amine derivatives can modulate the compound's interaction with the target protein. nih.gov

The 4-piperidinol moiety also plays a crucial role in the SAR. The hydroxyl group can be a key pharmacophoric feature, and its position and stereochemistry can be critical for activity. Modifications to the piperidine ring, such as substitution at other positions or its replacement with other cyclic amines, can impact the compound's potency and selectivity. dndi.orgnih.gov Studies on similar piperidine derivatives have shown that even small changes to this ring system can lead to significant changes in biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure and biological activity of a series of compounds. scispace.com For a series of analogs of this compound, a QSAR model could be developed to predict the activity of novel compounds before their synthesis. nih.gov

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then generated to correlate these descriptors with the observed biological activity. nih.gov

For instance, a QSAR study on piperidinopyrimidine analogs targeting a specific enzyme could reveal that hydrophobicity and the presence of hydrogen bond donors are key determinants of inhibitory activity. researchgate.net Such a model could then be used to predict the activity of new derivatives of this compound with modified substituents on the pyrimidine or piperidine rings.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its development as a drug. In silico tools can be used to predict the ADME profile of this compound, providing an early assessment of its drug-like properties. nih.govnih.gov

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Characteristic | Implication |

| Absorption | ||

| Oral Bioavailability | Moderate to Good | Likely to be absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | May cross intestinal epithelial cells. |

| Distribution | ||

| Blood-Brain Barrier Permeation | Possible | Potential for CNS activity. |

| Plasma Protein Binding | Moderate | A fraction of the compound will be free to exert its effect. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Low | Unlikely to cause significant drug-drug interactions. |

| Major Metabolic Sites | Pyrimidine ring, Piperidine ring | Potential for hydroxylation or other phase I metabolic reactions. |

| Excretion | ||

| Renal Excretion | Likely | The compound and its metabolites may be cleared by the kidneys. |

These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, logP, and number of hydrogen bond donors and acceptors. While these in silico predictions need to be validated experimentally, they provide valuable guidance in the early stages of drug discovery.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.govwesternsydney.edu.au For this compound, understanding its preferred conformations is crucial as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. The piperidine ring can exist in different chair and boat conformations, and the orientation of the pyrimidine ring relative to the piperidine ring can also vary. nih.gov

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound, either in solution or bound to a target protein, can provide insights into its flexibility, conformational stability, and the nature of its interactions with its environment. researchgate.netmdpi.comnih.gov For example, an MD simulation of the ligand-protein complex could reveal the stability of key hydrogen bonds and hydrophobic interactions identified in molecular docking studies, providing a more dynamic and realistic picture of the binding event.

Vi. Analytical Method Development and Quantification in Research

Chromatographic Techniques

Chromatography is a cornerstone of separation science and is extensively used for the analysis and purification of chemical compounds. amazonaws.com The choice of technique depends on the physicochemical properties of the analyte, such as polarity, solubility, and molecular weight, as well as the specific requirements of the analysis, whether for purification or quantification. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. amazonaws.com For a compound like 1-(2-Chloropyrimidin-4-yl)-4-piperidinol, a reverse-phase HPLC method is typically developed. This involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. researchgate.net

Method development for this compound would involve optimizing several parameters:

Column: A C18 or similar phenyl-based column is often chosen for its ability to separate moderately polar heterocyclic compounds. ijpsonline.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. researchgate.netijpsonline.com The gradient is adjusted to ensure adequate separation from starting materials, by-products, and potential degradants.

Detector: Given the presence of the pyrimidine (B1678525) ring, a UV detector is highly suitable for detection, typically at a wavelength where the chromophore exhibits maximum absorbance, such as around 220-240 nm. researchgate.net

Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time. A typical flow rate is 1.0 mL/min, with the column temperature maintained around 45°C to ensure reproducibility. ijpsonline.com

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com SFC is recognized for its high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it an environmentally friendly alternative to HPLC. mdpi.com It is versatile and can be used for a wide range of both non-polar and polar compounds. mdpi.com

For this compound, SFC could offer orthogonal selectivity compared to reverse-phase HPLC. The method would typically employ:

Mobile Phase: Supercritical CO2 mixed with a polar organic modifier, such as methanol or ethanol, to elute the compound from the column.

Stationary Phase: A variety of stationary phases can be used, including those with unique chemistries like poly(4-vinylpyridine), which can provide good peak symmetry for basic compounds without the need for additives. nih.gov This is due to the shielding of residual silanol (B1196071) groups on the silica (B1680970) surface by the polymeric pyridyl groups. nih.gov

Additives: Sometimes, small amounts of additives are included in the modifier to improve peak shape for basic analytes. nih.gov

SFC is particularly advantageous for high-throughput screening and purification applications in a research setting.

Column chromatography is an essential technique for the purification of chemical compounds in a laboratory setting. biotech-asia.org It is widely used to isolate a desired compound from a reaction mixture based on differential adsorption of components to a stationary phase. biotech-asia.orgresearchgate.net For the purification of an intermediate like this compound, the process involves:

Stationary Phase Selection: Silica gel is the most common stationary phase due to its versatility and effectiveness in separating compounds of varying polarities.

Mobile Phase (Eluent) Selection: A solvent system is chosen where the target compound has moderate retention, allowing it to separate from less polar impurities (which elute faster) and more polar impurities (which are retained longer). This is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). researchgate.net A typical eluent system might be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol.

Elution: The crude product is loaded onto the column, and the eluent is passed through, with fractions being collected sequentially. These fractions are then analyzed (e.g., by TLC or HPLC) to identify those containing the pure product. biotech-asia.org

This technique is crucial for obtaining high-purity material required for subsequent reaction steps or for generating an analytical standard. ymcamerica.com

Method Validation in Research Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scispace.comtbzmed.ac.ir It ensures that the method provides consistent, reliable, and accurate data. amazonaws.com For quantitative analysis of this compound, key validation parameters are assessed. gavinpublishers.com

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netedqm.eu For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that there is no interference at its retention time in a blank sample. researchgate.net

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. nih.gov A series of standard solutions of this compound at different concentrations are analyzed, and the peak areas are plotted against concentration. The relationship is typically evaluated by the correlation coefficient (R²) of the linear regression curve. scispace.com

Table 1: Illustrative Linearity Data This table presents example data to illustrate the concept of linearity for an analytical method.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 2.0 | 15100 |

| 5.0 | 37400 |

| 10.0 | 75200 |

| 25.0 | 188000 |

| 50.0 | 374500 |

| Regression Equation | y = 7480x + 250 |

| Correlation Coefficient (R²) | 0.9998 |

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. Precision is reported as the relative standard deviation (%RSD). researchgate.net

Table 2: Illustrative Precision Data This table presents example data to illustrate the concept of precision.

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |

|---|---|---|

| 5.0 | 1.2% | 1.8% |

| 25.0 | 0.8% | 1.3% |

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. gavinpublishers.comijpsonline.com The method is then used to analyze the spiked sample, and the percentage of the analyte recovered is calculated.

Table 3: Illustrative Accuracy (Recovery) Data This table presents example data to illustrate the concept of accuracy.

| Amount Added (µg) | Amount Found (µg) | % Recovery |

|---|---|---|

| 20.0 | 19.9 | 99.5% |

| 50.0 | 50.8 | 101.6% |

| 80.0 | 79.4 | 99.3% |

| Mean Recovery | | 100.1% |

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, indicating its reliability during normal usage. tbzmed.ac.ir For an HPLC method, parameters like the pH of the mobile phase, column temperature, and organic solvent composition might be slightly varied to assess the impact on the results. ijpsonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters describe the sensitivity of the method.

LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, with statistical confidence. bio-rad.com It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. researchgate.net

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. bio-rad.com The LOQ is frequently established at a signal-to-noise ratio of 10:1. researchgate.net

For this compound, establishing the LOD and LOQ is crucial for analyzing it at very low levels, such as when determining trace impurities.

Sample Preparation and Derivatization for Analysis

The accurate quantification of "this compound" in various matrices, particularly in biological fluids or complex reaction mixtures, necessitates robust sample preparation protocols. The primary objectives of sample preparation are to remove interfering substances, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system. opentrons.comhplcvials.com The choice of method depends on the sample matrix, the concentration of the analyte, and the required sensitivity and selectivity of the assay. scispace.com

Common sample preparation techniques applicable to "this compound" include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net

Protein Precipitation (PPT) : For biological samples like plasma or serum, PPT is a straightforward method to remove the bulk of proteins. researchgate.net It involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, to the sample. researchgate.net Following centrifugation, the supernatant containing the analyte is separated from the precipitated protein pellet. researchgate.net While fast and simple, this method may offer limited cleanup, potentially leading to matrix effects in sensitive LC-MS analysis. nih.gov

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent. opentrons.com For "this compound," which possesses both polar (hydroxyl, amine) and non-polar (chloropyrimidine) moieties, the pH of the aqueous phase is a critical parameter. Adjusting the pH to a basic value would deprotonate the piperidinol nitrogen, increasing the compound's affinity for a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether. nih.govresearchgate.net This technique generally provides cleaner extracts than PPT. nih.gov

Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent packed in a cartridge to isolate analytes from a liquid sample. opentrons.comhplcvials.com For a molecule like "this compound," a mixed-mode SPE sorbent, which has both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) properties, would be ideal. The protocol involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte with an appropriate solvent. opentrons.com SPE can yield high recovery rates and significantly reduce matrix interference. hplcvials.comnih.gov

Table 1: Comparison of Common Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages | Typical Solvents/Reagents |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by precipitation. researchgate.net | Fast, simple, low cost. | Low selectivity, high risk of matrix effects. nih.gov | Acetonitrile, Methanol, Trichloroacetic Acid, Zinc Sulfate. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. opentrons.com | Good selectivity, cleaner extracts than PPT. nih.gov | Labor-intensive, requires solvent evaporation/reconstitution. nih.gov | Ethyl Acetate, Dichloromethane, Methyl tert-butyl ether. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by selective elution. hplcvials.com | High selectivity and recovery, easily automated, significant reduction of matrix effects. opentrons.comhplcvials.com | Higher cost, method development can be complex. nih.gov | Reversed-phase (C8, C18), Mixed-mode (cation exchange) sorbents. |

In some analytical scenarios, particularly when using HPLC with UV or fluorescence detection, derivatization may be necessary to enhance the analytical performance. "this compound" lacks a strong native chromophore or fluorophore, which can limit detection sensitivity. Derivatization involves chemically modifying the analyte to attach a tag that has desirable detection properties. nih.gov

The secondary amine in the piperidine (B6355638) ring and the hydroxyl group are potential sites for derivatization. Research on structurally similar compounds, such as 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol (B65202), provides a relevant model for a potential derivatization strategy. nih.gov In a study on CPHP, pre-column derivatization was performed using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to create a highly fluorescent product, enabling sensitive determination in biological samples. nih.gov This reagent reacts with primary and secondary amines under mild basic conditions. nih.gov

The derivatization of the piperidinol nitrogen of "this compound" with NBD-F would likely proceed under similar conditions, significantly lowering the limit of detection.

Table 2: Example Derivatization Protocol Based on a Structurally Similar Piperidinol Compound nih.gov

| Step | Parameter | Description |

|---|---|---|

| 1. Analyte Extraction | LLE | The sample is first made basic, and the analyte is extracted into an organic solvent (e.g., benzene). |

| 2. Derivatization Reagent | Reagent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). |

| 3. Reaction Buffer | pH | Borate (B1201080) buffer (pH 8.0). |

| 4. Reaction Conditions | Temperature & Time | 60°C for 3 minutes. |

| 5. Detection | Method | HPLC with fluorescence detection. |

This approach demonstrates a viable strategy for achieving high sensitivity in the quantification of "this compound" when trace-level analysis is required. nih.gov The selection of an appropriate internal standard that undergoes similar extraction and derivatization processes is crucial for ensuring the accuracy and reproducibility of the method. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloropyrimidin-4-yl)-4-piperidinol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a chloropyrimidine derivative with a functionalized piperidine ring. Key steps include nucleophilic substitution at the pyrimidine's 4-position and subsequent hydroxylation. Optimization involves:

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solvents : Polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Temperature : Controlled heating (80–120°C) to balance yield and side-product formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions on the pyrimidine and piperidine rings .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~239.67 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Q. What strategies are effective for improving the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Co-solvents (DMSO ≤ 1% v/v) or formulation with cyclodextrins .

- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the chloropyrimidine group.

- pH Adjustment : Buffered solutions (pH 6–8) to minimize degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace the chlorine atom with fluorine or methyl groups to alter electronic effects and binding affinity .

- Piperidine Substitutions : Introduce bulky groups (e.g., tert-butyl) at the 4-piperidinol position to modulate steric interactions with target proteins.

- Data-Driven Design : Use comparative tables (see example below) to prioritize analogs based on predicted logP, polar surface area, and IC values .

| Analog Modification | Predicted logP | IC (nM) | Target Protein |

|---|---|---|---|

| 2-Fluoro substitution | 1.8 | 120 | Kinase X |

| 4-Piperidinol tert-butyl | 2.5 | 85 | Receptor Y |

Q. What in vitro and in vivo models are suitable for evaluating the compound’s neuropharmacological potential?

- Methodological Answer :

- In Vitro : Primary neuronal cultures or SH-SY5Y cells treated with oxidative stress inducers (e.g., HO), with viability assessed via MTT assay .

- In Vivo : Rodent models of neuroinflammation (e.g., LPS-induced cognitive deficits) with dose ranges of 10–50 mg/kg (oral or i.p.) .

- Biomarkers : Measure TNF-α, IL-6, and BDNF levels in serum or brain homogenates via ELISA .

Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding pocket flexibility and ligand-protein residence time .

- Experimental Validation : Use SPR to measure real-time binding kinetics (K, k/k) and compare with docking scores (AutoDock Vina) .

- Case Study : A 2023 study found that protonation state adjustments in docking models improved correlation (R = 0.89) between predicted and observed IC values .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

- Methodological Answer :

- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), which is recoverable via distillation .

- Catalyst Recovery : Immobilize Pd catalysts on magnetic nanoparticles for reuse (≥5 cycles without loss of activity) .

- Atom Economy : Optimize stoichiometry to minimize excess reagents (e.g., 1.1 eq. of piperidine derivative vs. 2 eq. in traditional protocols) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, IC values may vary due to differences in ATP concentrations in kinase assays .

- Orthogonal Assays : Validate activity using complementary methods (e.g., fluorescence polarization alongside radiometric assays) .

- Quality Control : Verify compound integrity in each lab via LC-MS to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.